molecular formula C12H12N2O2 B15259933 2-Amino-3-(isoquinolin-5-yl)propanoic acid

2-Amino-3-(isoquinolin-5-yl)propanoic acid

Cat. No.: B15259933
M. Wt: 216.24 g/mol
InChI Key: LPWQPAGEHPIPCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(isoquinolin-5-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in high purity and yield.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(isoquinolin-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amino derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Zinc dust and formic acid are commonly used for reduction reactions.

    Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products Formed: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

2-Amino-3-(isoquinolin-5-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(isoquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-(isoquinolin-5-yl)propanoic acid stands out due to its unique isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-amino-3-isoquinolin-5-ylpropanoic acid

InChI

InChI=1S/C12H12N2O2/c13-11(12(15)16)6-8-2-1-3-9-7-14-5-4-10(8)9/h1-5,7,11H,6,13H2,(H,15,16)

InChI Key

LPWQPAGEHPIPCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CC(C(=O)O)N

Origin of Product

United States

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